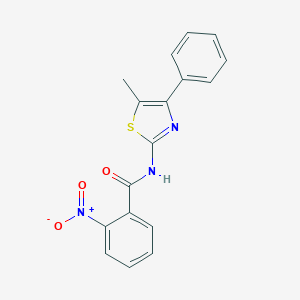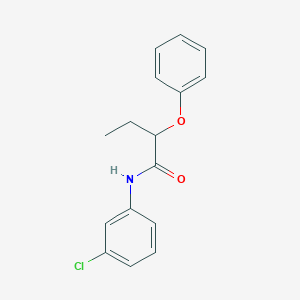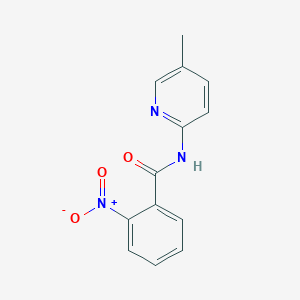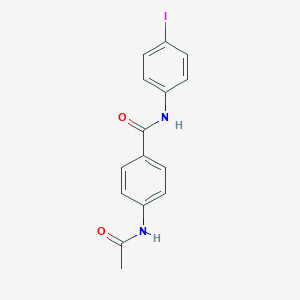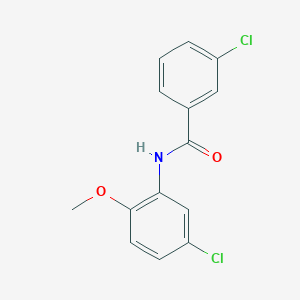
3-(5-BROMO-3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(2,5-DICHLOROPHENYL)-1-ADAMANTANECARBOXAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-(5-BROMO-3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(2,5-DICHLOROPHENYL)-1-ADAMANTANECARBOXAMIDE” is a synthetic organic compound that belongs to the class of triazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “3-(5-BROMO-3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(2,5-DICHLOROPHENYL)-1-ADAMANTANECARBOXAMIDE” typically involves multi-step organic reactions. One possible synthetic route could involve:
Formation of the triazole ring: This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Bromination and nitration: The triazole ring can be brominated and nitrated using bromine and nitric acid, respectively.
Coupling with adamantanecarboxamide: The final step involves coupling the brominated and nitrated triazole with 2,5-dichlorophenyl-1-adamantanecarboxamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and purification techniques like recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the adamantane moiety.
Reduction: The nitro group in the triazole ring can be reduced to an amine.
Substitution: The bromine atom in the triazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the adamantane moiety.
Reduction: Amino derivatives of the triazole ring.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
科学研究应用
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules in organic chemistry.
Biology
Due to its triazole and adamantane components, it may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Medicine
Industry
Possible use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The exact mechanism of action would depend on the specific biological target. Generally, triazole derivatives can inhibit enzymes or interact with proteins, disrupting their normal function. The adamantane moiety may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
相似化合物的比较
Similar Compounds
- 1-adamantyl-3-(1H-1,2,4-triazol-1-yl)urea
- 3-(1H-1,2,4-triazol-1-yl)-N-(2,5-dichlorophenyl)propanamide
Uniqueness
The presence of both the bromine and nitro groups on the triazole ring, along with the adamantane moiety, makes this compound unique. These functional groups may confer specific biological activities or chemical reactivity not seen in similar compounds.
属性
分子式 |
C19H18BrCl2N5O3 |
|---|---|
分子量 |
515.2g/mol |
IUPAC 名称 |
3-(5-bromo-3-nitro-1,2,4-triazol-1-yl)-N-(2,5-dichlorophenyl)adamantane-1-carboxamide |
InChI |
InChI=1S/C19H18BrCl2N5O3/c20-16-24-17(27(29)30)25-26(16)19-7-10-3-11(8-19)6-18(5-10,9-19)15(28)23-14-4-12(21)1-2-13(14)22/h1-2,4,10-11H,3,5-9H2,(H,23,28) |
InChI 键 |
IISICRPYKUYXCF-UHFFFAOYSA-N |
SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C(=NC(=N4)[N+](=O)[O-])Br)C(=O)NC5=C(C=CC(=C5)Cl)Cl |
规范 SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C(=NC(=N4)[N+](=O)[O-])Br)C(=O)NC5=C(C=CC(=C5)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



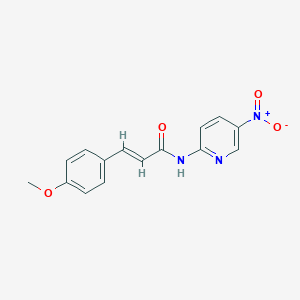
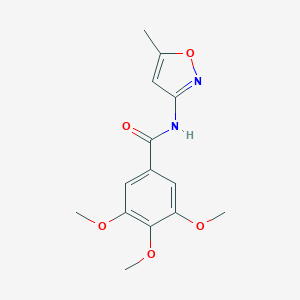
![N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE](/img/structure/B448511.png)
![2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide](/img/structure/B448513.png)
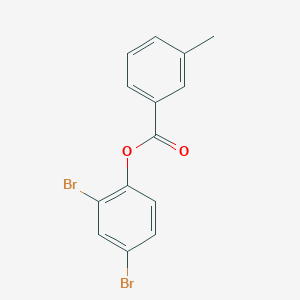
![N-[(FURAN-2-YL)METHYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE](/img/structure/B448516.png)
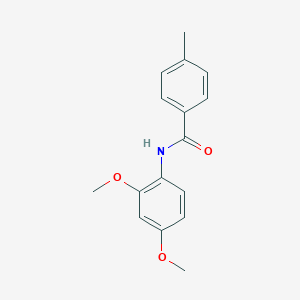
![Bis[2-(4-nitrophenyl)-2-oxoethyl] camphorate](/img/structure/B448519.png)
